Glyceraldehyde 3-phosphate

Vue d'ensemble

Description

Glyceraldehyde 3-phosphate(2-) is an organophosphate oxoanion taht is the dianion of this compound arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a this compound.

Applications De Recherche Scientifique

Introduction to Glyceraldehyde 3-Phosphate

This compound is a key intermediate in several metabolic pathways, particularly glycolysis and the Calvin cycle. It plays a crucial role in cellular metabolism, energy production, and biosynthesis of various biomolecules. This article explores the diverse applications of this compound, particularly in scientific research, diagnostics, and therapeutic contexts.

Molecular Diagnostics

This compound dehydrogenase (GAPDH), the enzyme that catalyzes the conversion of this compound to glycerate-1,3-bisphosphate, has been utilized in molecular diagnostics. A notable study developed multiplex PCR systems that incorporate detection of the GAPDH gene for diagnosing leishmaniasis. This method allows for simultaneous detection of Leishmania species and quality evaluation of samples from various mammal reservoirs, indicating a significant advancement in molecular diagnostic techniques for infectious diseases .

Metabolic Engineering

Research has demonstrated that manipulating this compound levels can enhance lipid production in microorganisms. In a study involving the oleaginous fungus Mortierella alpina, strains overexpressing GAPDH showed a significant increase in lipid content due to enhanced metabolic flux from this compound to glycerate-1,3-bisphosphate. This manipulation not only increased lipid accumulation but also improved the NADPH/NADP ratio, which is critical for various biosynthetic processes .

Cancer Research

GAPDH has emerged as a potential therapeutic target in cancer research. Elevated levels of GAPDH have been associated with various carcinomas, suggesting its involvement in tumor progression and metabolism. Studies are exploring the feasibility of targeting GAPDH for therapeutic interventions, which could pave the way for novel cancer treatments .

Biopolymer Production

This compound is also relevant in biopolymer production processes. For instance, its role in microbial fermentation processes has been studied to optimize the production of poly(γ-glutamic acid), a biopolymer with applications in food, pharmaceuticals, and biodegradable materials. The fermentation parameters can be adjusted based on this compound metabolism to enhance yield and efficiency .

Case Study: Multiplex PCR for Leishmaniasis Diagnosis

- Objective : Develop a rapid diagnostic tool for leishmaniasis using GAPDH gene detection.

- Method : Multiplex PCR systems were created to detect both Leishmania species and GAPDH from mammalian samples.

- Results : The systems demonstrated high sensitivity and specificity across various species, indicating their potential use in clinical settings .

Case Study: Lipid Accumulation in Mortierella alpina

- Objective : Investigate the role of GAPDH in lipid biosynthesis.

- Method : Strains of Mortierella alpina were genetically modified to overexpress or silence GAPDH.

- Results : Overexpression led to a 13% increase in lipid content, while silencing reduced biomass significantly, demonstrating the critical role of this compound metabolism in lipid accumulation .

Analyse Des Réactions Chimiques

Chemical Reactions Involving Glyceraldehyde 3-Phosphate

G3P participates in several key biochemical reactions, particularly through its conversion by the enzyme this compound dehydrogenase (GAPDH). Below are the primary reactions involving G3P:

Glycolysis

In glycolysis, G3P undergoes oxidation and phosphorylation to form 1,3-bisphosphoglycerate (1,3-BPG). This reaction is catalyzed by GAPDH and can be summarized as follows:

This reaction is significant because it links the oxidation of G3P to the reduction of NAD^+, generating NADH, which is essential for subsequent energy production processes.

Gluconeogenesis

In gluconeogenesis, G3P can be synthesized from pyruvate through a series of reactions that ultimately regenerate glucose. The pathway can be summarized as follows:

This process is vital for maintaining blood glucose levels during fasting or intense exercise.

Other Metabolic Pathways

G3P also participates in various other metabolic pathways, including:

-

Pentose Phosphate Pathway : G3P can enter this pathway to generate NADPH and ribose-5-phosphate.

-

Lipid Synthesis : It serves as a precursor for glycerolipid synthesis.

Mechanism of Action of GAPDH

The enzymatic reaction catalyzed by GAPDH involves two main steps: oxidation and phosphorylation.

Step 1: Oxidation

-

A cysteine residue in the active site attacks the carbonyl group of G3P, forming a hemithioacetal intermediate.

-

This intermediate is then oxidized to a thioester while reducing NAD^+ to NADH.

Step 2: Phosphorylation

-

A phosphate group attacks the thioester intermediate, resulting in the formation of 1,3-BPG and regenerating the enzyme's active site.

Regulation of this compound Dehydrogenase

GAPDH is subject to various regulatory mechanisms that ensure proper metabolic control:

-

Allosteric Regulation : GAPDH activity can be modulated by metabolites such as ATP and AMP.

-

Post-translational Modifications : Oxidative modifications can lead to changes in GAPDH activity. For instance, oxidative stress can cause irreversible modifications at functional thiol residues (Cys152), affecting its catalytic efficiency and stability .

Research Findings on this compound

Recent studies have highlighted the multifaceted roles of G3P beyond its traditional metabolic functions:

-

Oxidative Stress Response : Research indicates that GAPDH plays a key role in responding to oxidative stress by mediating fluxes through glycolysis or the pentose phosphate pathway .

-

Moonlighting Functions : GAPDH has been implicated in non-metabolic functions such as transcription regulation and apoptosis initiation .

Table: Key Findings on GAPDH Functionality

| Study Focus | Key Findings |

|---|---|

| Metabolic Flux Analysis | Increased PPP/glycolysis ratios under oxidative stress |

| Proteomics Analysis | Identified reversible and irreversible oxidations |

| Non-Metabolic Functions | Role in transcription and apoptosis |

Propriétés

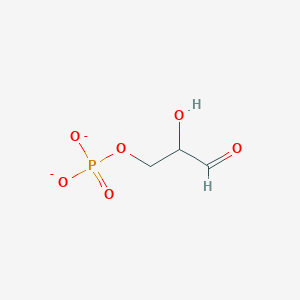

IUPAC Name |

(2-hydroxy-3-oxopropyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJXRIRHZLFYRP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)OP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O6P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349247 | |

| Record name | 3-phosphoglyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-19-0 | |

| Record name | 3-phosphoglyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.